molecular formula C14H13NO4 B11042907 N-(5-acetyl-2-methoxyphenyl)furan-2-carboxamide

N-(5-acetyl-2-methoxyphenyl)furan-2-carboxamide

Cat. No.: B11042907
M. Wt: 259.26 g/mol
InChI Key: GJDDTQXUHPPQSQ-UHFFFAOYSA-N
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Description

N-(5-acetyl-2-methoxyphenyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . This compound, in particular, has shown promise in various scientific research applications due to its unique structure and properties.

Preparation Methods

The synthesis of N-(5-acetyl-2-methoxyphenyl)furan-2-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 5-acetyl-2-methoxyaniline with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve continuous-flow, gas-phase synthesis techniques to optimize yield and efficiency .

Chemical Reactions Analysis

N-(5-acetyl-2-methoxyphenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(5-acetyl-2-methoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For instance, it may inhibit bacterial cell wall synthesis, resulting in antibacterial activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(5-acetyl-2-methoxyphenyl)furan-2-carboxamide can be compared with other furan derivatives such as:

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

N-(5-acetyl-2-methoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C14H13NO4/c1-9(16)10-5-6-12(18-2)11(8-10)15-14(17)13-4-3-7-19-13/h3-8H,1-2H3,(H,15,17)

InChI Key

GJDDTQXUHPPQSQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)NC(=O)C2=CC=CO2

Origin of Product

United States

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